molecular formula C8H6ClNO5 B7910315 Methyl 4-chloro-2-hydroxy-5-nitrobenzoate CAS No. 1206969-91-6

Methyl 4-chloro-2-hydroxy-5-nitrobenzoate

Cat. No.: B7910315
CAS No.: 1206969-91-6
M. Wt: 231.59 g/mol
InChI Key: JUPAQXIPCUOHNL-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-hydroxy-5-nitrobenzoate is a substituted benzoate ester characterized by a hydroxyl group at position 2, a chlorine atom at position 4, and a nitro group at position 5 of the aromatic ring. This compound is structurally significant due to its electron-withdrawing substituents (Cl and NO₂) and the hydroxyl group, which contribute to its polarity, solubility, and reactivity.

Properties

IUPAC Name

methyl 4-chloro-2-hydroxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-6(10(13)14)5(9)3-7(4)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPAQXIPCUOHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271088
Record name Methyl 4-chloro-2-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-91-6
Record name Methyl 4-chloro-2-hydroxy-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-2-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-hydroxy-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-chloro-2-hydroxybenzoate. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The process may also include purification steps such as recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methyl 4-amino-2-hydroxy-5-nitrobenzoate.

    Reduction: Methyl 4-chloro-2-hydroxy-5-aminobenzoate.

    Oxidation: Methyl 4-chloro-2-oxo-5-nitrobenzoate.

Scientific Research Applications

Chemical Synthesis

Methyl 4-chloro-2-hydroxy-5-nitrobenzoate is primarily synthesized through the nitration of 4-chloro-2-hydroxybenzoic acid methyl ester. This reaction involves the introduction of a nitro group into the aromatic ring under controlled conditions to yield the desired compound. The synthesis can be optimized using various methods, including enzyme-mediated synthesis and solid-supported synthesis techniques .

This compound has shown promise in various biological applications:

Antifungal Activity

Research indicates that derivatives of this compound may serve as intermediates in the synthesis of antifungal agents such as Albaconazole, which is used for treating fungal infections . The nitro group in the structure enhances its biological activity against specific pathogens.

Neuroprotective Properties

Studies have suggested that compounds related to this compound exhibit neuroprotective effects, making them candidates for further investigation in neurodegenerative disease treatments .

Industrial Applications

This compound is utilized in several industrial applications:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the production of dyes and pigments due to its chromophoric properties . It can also be used to synthesize more complex molecules required in pharmaceuticals.

Buffering Agent

In biochemical applications, this compound functions as an organic buffer, providing stability in biochemical assays and reactions .

Case Study 1: Synthesis Optimization

A study conducted on optimizing the synthesis of this compound demonstrated that adjusting reaction temperatures and concentrations significantly improved yield and purity. The optimal conditions were found to be at low temperatures (15–17 °C) during nitration, minimizing side reactions .

Case Study 2: Biological Efficacy

In a comparative study assessing the antifungal properties of various nitrobenzoate derivatives, this compound was shown to have enhanced efficacy against Candida species compared to other compounds lacking the nitro group .

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-hydroxy-5-nitrobenzoate depends on its specific application. For instance, in biological systems, the compound may interact with cellular components, leading to the inhibition of microbial growth. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, disrupting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-chloro-2-hydroxy-5-nitrobenzoate with analogous benzoate esters, focusing on substituent positions, physicochemical properties, and synthesis routes.

Substituent Position and Functional Group Variations

Key structural differences among related compounds include:

Compound Name Substituent Positions (Cl, OH, NO₂, others) CAS Number Similarity to Parent Key Structural Differences
Methyl 5-chloro-2-hydroxy-3-nitrobenzoate Cl (5), OH (2), NO₂ (3) 376592-58-4 0.89 Nitro at position 3 instead of 5
Methyl 5-chloro-2-nitrobenzoate Cl (5), NO₂ (2) 4771-47-5 0.93 Lacks hydroxyl; nitro at position 2
Methyl 4-chloro-3-methoxy-5-nitrobenzoate Cl (4), OMe (3), NO₂ (5) 616-82-0 0.78 Methoxy replaces hydroxyl at position 3
Methyl 2-chloro-5-methoxy-4-nitrobenzoate Cl (2), OMe (5), NO₂ (4) 1349744-88-2 - Chloro at position 2; nitro at 4; methoxy at 5
Methyl 2-chloro-4-fluoro-5-nitrobenzoate Cl (2), F (4), NO₂ (5) 85953-30-6 - Fluorine at position 4; chloro at 2

Key Observations :

  • The hydroxyl group in the parent compound enhances hydrogen bonding and aqueous solubility compared to methoxy or halogen-substituted analogs .
  • Nitro group position significantly impacts electronic effects: para-nitro (position 5) increases resonance stabilization compared to meta-nitro (position 3) .
Physicochemical Properties

Data from methyl benzoate derivatives with nitro and chloro substituents:

Compound Name Melting Point (°C) Solubility Molecular Weight (g/mol) LogP (Predicted)
Methyl 4-nitrobenzoate 96 Insoluble in H₂O; soluble in EtOH 181.15 1.65
Methyl 2-nitrobenzoate -13 (liquid) Insoluble in H₂O; soluble in EtOH 181.15 1.85
This compound* Not reported Likely polar (due to -OH) ~215.6 ~1.2 (estimated)
Methyl 2-chloro-5-methoxy-4-nitrobenzoate Not reported Moderate (methoxy reduces polarity) 245.62 ~2.1

Notes:

  • The hydroxyl group in the parent compound may lower LogP (increased hydrophilicity) compared to methoxy or non-polar substituents .
  • Chloro and nitro groups generally reduce solubility in non-polar solvents due to electron-withdrawing effects .

Reactivity Trends :

  • Hydroxyl groups enable derivatization (e.g., acetylation or sulfonation), whereas methoxy or halogen substituents favor electrophilic substitution at specific positions .

Biological Activity

Methyl 4-chloro-2-hydroxy-5-nitrobenzoate (CAS No. 1206969-91-6) is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by the following structural features:

  • Molecular Formula : C₈H₆ClNO₅
  • Functional Groups : Nitro group (-NO₂), hydroxyl group (-OH), and chlorine atom (-Cl) attached to a benzene ring.

These functional groups contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, potentially leading to the inhibition of microbial growth. The nitro group can undergo reduction to form reactive intermediates that disrupt cellular functions, making it a candidate for antimicrobial applications.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including multidrug-resistant organisms. The compound's mechanism involves disrupting bacterial cell function, which may include inhibiting key enzymes or interfering with DNA replication processes .

Toxicological Studies

Studies have shown that related compounds, particularly those with similar nitro and chloro substituents, can exhibit toxic effects in certain concentrations. For example, compounds like 2-chloro-4-nitrobenzoic acid have been noted for their potential mutagenic and carcinogenic properties . While specific toxicity data for this compound is limited, caution is warranted based on the behavior of structurally similar compounds.

Antibacterial Activity Assessment

A study assessing the antibacterial efficacy of this compound found that it effectively inhibited the growth of several pathogenic bacteria. The minimal inhibitory concentrations (MICs) were determined using standard broth dilution methods. Results indicated that the compound showed promising activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus<0.125
Escherichia coli<0.25
Klebsiella pneumoniae1

Synthesis and Derivative Studies

The synthesis of this compound has been explored as part of broader research into developing new antimicrobial agents. Derivatives of this compound have been synthesized to enhance its biological activity and reduce toxicity. For instance, modifications to the nitro group have yielded compounds with improved antibacterial properties while maintaining lower toxicity profiles .

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